

A comparative analysis of the photopolymerization kinetics with different co-initiators

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Compound of Interest

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A Comparative Analysis of Photopolymerization Kinetics with Different Co-initiators

For Researchers, Scientists, and Drug Development Professionals

In the realm of photopolymerization, the choice of a co-initiator is critical in dictating the reaction kinetics and the final properties of the cured material. This guide provides an objective comparison of the performance of three prevalent co-initiator systems: Thiol-Ene systems, Amine-based co-initiators, and Iodonium salts. The analysis is supported by experimental data to aid researchers in selecting the optimal system for their specific applications, from drug delivery systems to advanced biomaterials.

Comparative Kinetic Data

The efficiency of a photopolymerization process is often evaluated by key kinetic parameters such as the rate of polymerization (R_p) and the final monomer conversion. The following tables summarize the quantitative data for the three co-initiator systems, compiled from various studies. It is important to note that direct comparison should be made with caution due to variations in experimental conditions across different research works.

Table 1: Photopolymerization Kinetics of Thiol-Ene Systems

Ene Monomer	Thiol:Ene Molar Ratio	Polymerization Rate (Rp)	Final Conversion (%)	Reference
Allyl Ether	1:1	$R_p \propto [SH]^1[C=C]^0$	>95	[1]
Acrylate	1:1	High	~90	[1]
Norbornene	1:1	$R_p \propto [SH]^{1/2}[C=C]^{1/2}$	>95	[1]
Vinyl Ether	1:1	$R_p \propto [SH]^{1/2}[C=C]^{1/2}$	>95	[1]
Vinyl Silazane	1:1	$R_p \propto [C=C]^1$	>90	[1]

Note: The rate dependencies indicate the order of reaction with respect to thiol ([SH]) and ene ([C=C]) concentrations.

Table 2: Photopolymerization Kinetics of Amine-Based Co-initiators in a Type II System

Amine Co-initiator	Photoinitiator	Concentration (wt%)	Max. Polymerization Rate (s ⁻¹)	Final Conversion (%)	Reference
Ethyl-4-(dimethylamino)benzoate (EDMAB)	Camphorquinone (CQ)	0.5	0.25	68.2	[2]
2-(Dimethylamino)ethyl methacrylate (DMAEMA)	Camphorquinone (CQ)	0.5	0.21	69.9	[2]
N,N-dimethylaminobenzyl alcohol (DMOH)	Camphorquinone (CQ)	Molar ratio CQ/DMOH = 1	Higher than DMAEMA	Higher than DMAEMA	[3]
Trialkylamine (Long Chain)	Benzophenone (BP)	Equal molar to MDEA	Comparable to MDEA	Comparable to MDEA	[4]

Note: These systems are typically composed of a photosensitizer (e.g., Camphorquinone) and the amine co-initiator which acts as a hydrogen or electron donor.

Table 3: Photopolymerization Kinetics with Iodonium Salt Co-initiators

Iodonium Salt	Photoinitiator or/Sensitizer	Monomer	Quantum Yield of Acid Generation (Φ_{acid})	Final Conversion (%)	Reference
Stilbene-based	None (One-component)	CADE (epoxy)	up to 10%	>80	[5]
Coumarin-based	None (One-component)	CADE (epoxy)	~1-10%	>70	[6]
Diphenyliodonium hexafluorophosphate (DPIHP)	Camphorquinone (CQ) / EDMAB	HEMA/BisGMA	-	Significantly improved	[7]
Diphenyliodonium salts	Squaraine dye	TMPTA (acrylate)	-	High	[8]

Note: Iodonium salts can function as one-component photoinitiators for cationic polymerization or as co-initiators in free-radical or hybrid systems.

Experimental Protocols

The data presented in this guide were primarily obtained using Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy, a powerful technique for monitoring the kinetics of photopolymerization reactions.[9][10][11]

General RT-FTIR Protocol:

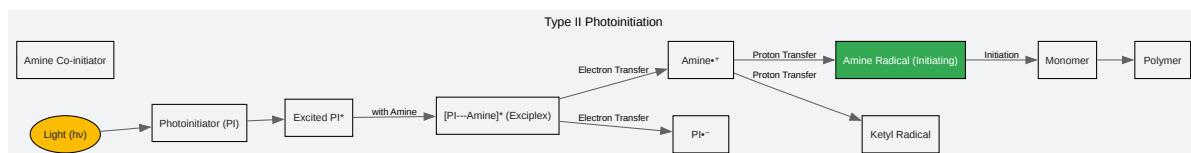
- Sample Preparation: The photopolymerizable formulation, consisting of the monomer, photoinitiator, and the respective co-initiator, is prepared in an amber vial to protect it from ambient light.
- Sample Application: A small drop of the formulation is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of the FTIR spectrometer.[12][13] For measurements in laminate, the sample is placed between two polypropylene films.[14]

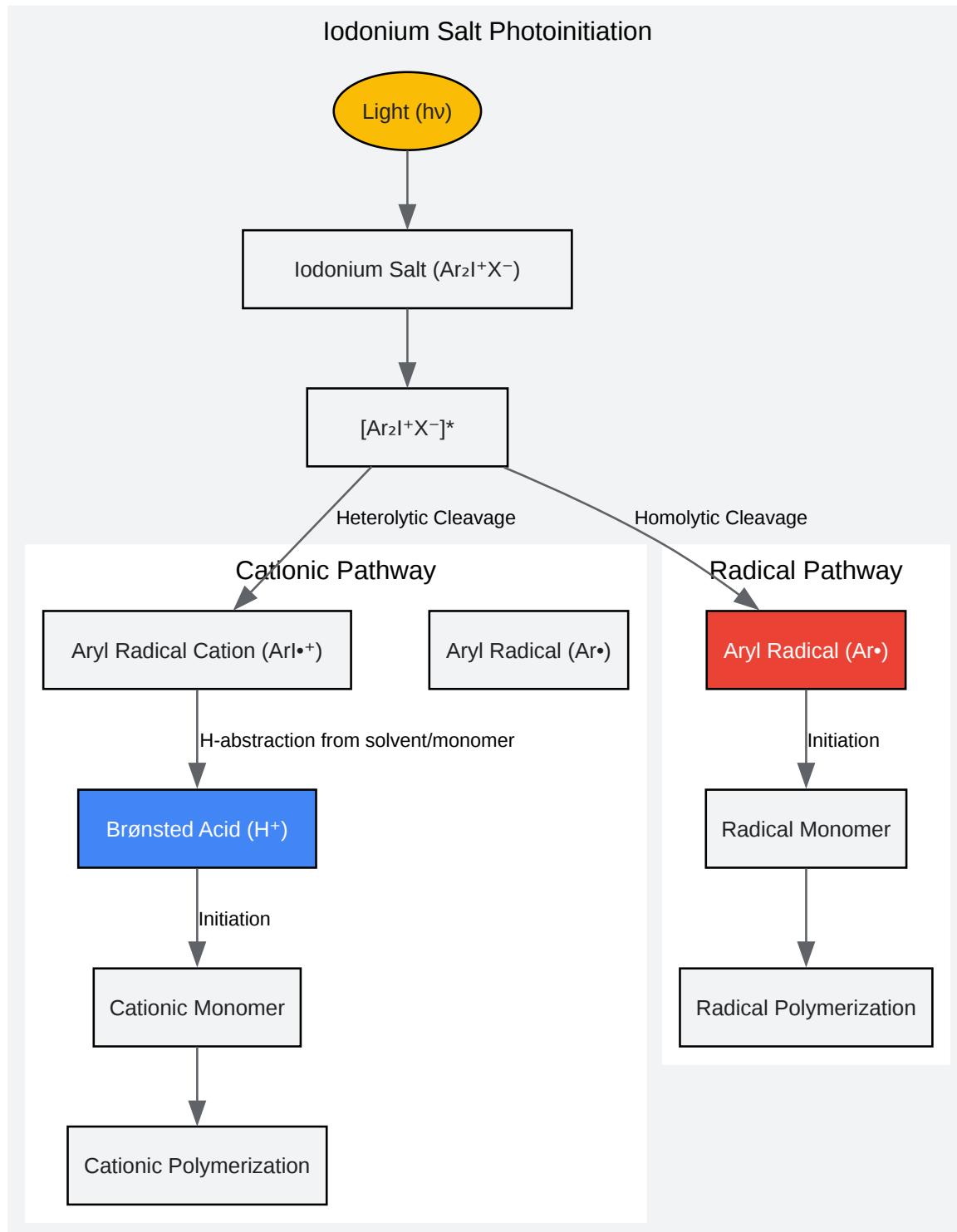
- Data Acquisition: The FTIR spectrometer is set to acquire spectra in real-time, typically at a rate of several scans per second.
- Initiation of Polymerization: A UV-LED or laser light source with a specific wavelength (e.g., 365 nm or 405 nm) and controlled intensity is used to irradiate the sample through the ATR crystal or from above.[12]
- Kinetic Analysis: The disappearance of the characteristic absorption band of the reactive functional group (e.g., the C=C bond in acrylates and enes around 810 cm^{-1} or 1635 cm^{-1} , or the thiol S-H stretching band around 2570 cm^{-1}) is monitored over time.[12] The conversion is calculated from the change in the peak area of this band. The rate of polymerization is determined from the slope of the conversion versus time plot.

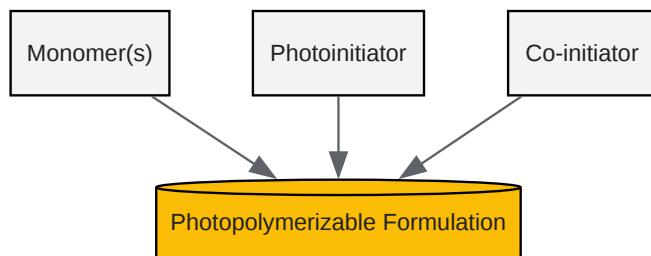
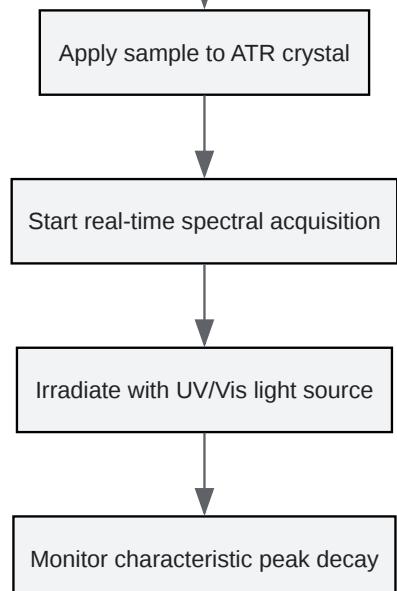
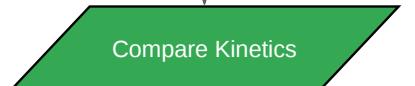
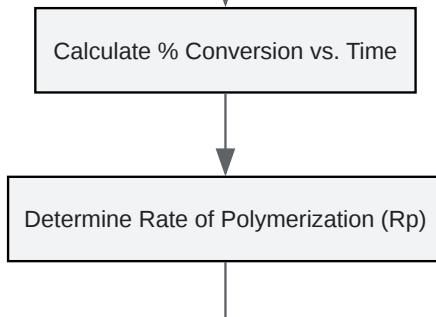
Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language.

Photopolymerization Initiation Pathways





1. Formulation Preparation**2. RT-FTIR Measurement****3. Data Analysis**[Click to download full resolution via product page](#)

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